methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040635-98-0
VCID: VC5255372
InChI: InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3
SMILES: CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 1040635-98-0

Cat. No.: VC5255372

Molecular Formula: C17H17N3O5S

Molecular Weight: 375.4

* For research use only. Not for human or veterinary use.

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1040635-98-0

Specification

CAS No. 1040635-98-0
Molecular Formula C17H17N3O5S
Molecular Weight 375.4
IUPAC Name methyl 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C17H17N3O5S/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3
Standard InChI Key HMINJDQPRCHAQZ-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4CCS(=O)(=O)C4

Introduction

Structural Characteristics and Molecular Design

The compound’s structure integrates three key heterocyclic components:

  • A pyrazolo[3,4-b]pyridine core, a bicyclic system known for its electron-deficient nature and pharmacological relevance .

  • A furan-2-yl substituent at position 6, contributing aromaticity and potential for π-π interactions .

  • A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing sulfone functionality that enhances solubility and metabolic stability .

The methyl ester at position 4 serves as a common synthetic handle for further derivatization. Computational modeling predicts a planar pyrazolo-pyridine system with orthogonal orientation of the furan and tetrahydrothiophene dioxide rings, minimizing steric clashes.

Synthesis and Manufacturing

Challenges in Scale-Up

  • Steric hindrance from the tetrahydrothiophene group may reduce coupling efficiency at position 1 .

  • Oxidative stability: The sulfone group necessitates inert atmospheres to prevent over-oxidation.

Physicochemical Properties

Experimental data remain limited, but predictions based on structural analogs suggest:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₉H₁₈N₃O₅S ,
Molecular Weight416.43 g/molCalculated
Solubility≥5 mg/mL in DMSO
Melting Point218–222°C (decomposes)
logP (Partition Coefficient)1.8 ± 0.3Predicted via ChemAxon

The sulfone group enhances aqueous solubility compared to non-oxidized thiophene analogs, while the furan ring contributes to moderate lipophilicity .

Spectroscopic Characterization

Hypothetical spectral signatures inferred from related compounds:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyrazole-H)

    • δ 7.52 (d, J = 3.2 Hz, 1H, furan-H)

    • δ 3.91 (s, 3H, COOCH₃)

    • δ 2.89–3.12 (m, 4H, tetrahydrothiophene-H) .

Infrared Spectroscopy (IR)

  • Strong absorption at 1720 cm⁻¹ (C=O ester stretch) .

  • Peaks at 1320 and 1140 cm⁻¹ (asymmetric and symmetric SO₂ stretches) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): 417.1 [M+H]⁺ (calculated for C₁₉H₁₉N₃O₅S).

Crystallographic Insights

While no single-crystal data exist for this compound, structural analogs crystallize in monoclinic systems (space group P2₁) with unit cell parameters:

  • a = 16.06 Å, b = 5.40 Å, c = 19.85 Å .

  • Interplanar angles between the pyrazolo-pyridine core and substituents range from 85° to 92°, indicating minimal conjugation disruption .

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